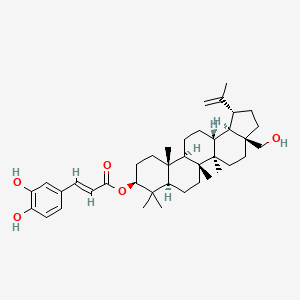
Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) is an analog of naturally occurring PtdIns-(3,4)-P2 that contains sulfur rather than oxygen at the sn-3 position of the glycerol backbone. Potential hydrolysis by phospholipase C (PLC) would yield a free thiol which could then react with chromogenic reagents such as DTNB (Ellman’s reagent). There are no published reports on the biological activity of Ptd(S)Ins-P2(1,2-dipalmitoyl) (sodium salt) or its use as a chromogenic substrate for PLC.
Wissenschaftliche Forschungsanwendungen
Understanding the Chemical Synthesis and Properties
- Synthesis and Conversion : The synthesis of Dipalmitoyl-D, L-α-glycerylphosphorylpropanol sodium salt, a compound similar to Ptd(S)Ins-(3,4)-P2, involves condensation of related silver salts followed by debenzylation, leading to the formation of an acid form upon silicic acid column treatment (Inoue, Suhara, & Nojima, 1963).
Role in Membrane Models and Biological Systems
- Studying Ion-Lipid Interactions : Langmuir monolayers of lipids like dipalmitoyl phosphatidylcholine (DPPC) are used as model systems to understand ion-lipid interactions, where changes in the lipid monolayer's properties are observed over solutions of various sodium salts (Leontidis, Aroti, & Belloni, 2009).
- Effects of Hofmeister Anions on Lipid Monolayers : The interaction of sodium salts of monovalent anions with DPPC Langmuir monolayers provides insights into the stabilization of lipid phases and the structural changes in lipid monolayers (Aroti, Leontidis, Maltseva, & Brezesinski, 2004).
Application in Material Science and Nanotechnology
- Thin Film Composite Membranes : Novel co-monomers like pyridinetricarboxylic acid chloride are used in the creation of salt-rejecting polyamide coatings over polysulfone support, showcasing potential applications in water treatment and filtration technologies (Jewrajka et al., 2013).
- Catalytic Applications : The stability of platinum nanoparticles in aqueous solutions can be enhanced by sodium-based phosphonic acid derivatives, demonstrating significant potential in catalysis (Richter et al., 2012).
Contributions to Polymer and Electrochemistry Research
- Polyelectrolyte-stabilized Nanoparticles : The synthesis and characterization of polyelectrolyte-stabilized Pt nanoparticles using various sodium salts indicate their potential as electrocatalysts in low-temperature fuel cells (Tian, Jiang, Liu, & Li, 2007).
Investigating Interactions with Organic Solvents
- Phase-Transfer Catalysis : The catalytic applications of sodium salts in phase-transfer catalysis, particularly in the synthesis of organic compounds like esters, showcase their utility in enhancing reaction rates and yields (Yang & Huang, 2007).
Eigenschaften
Produktname |
Ptd(S)Ins-(3,4)-P2 (1,2-dipalmitoyl) (sodium salt) |
|---|---|
Molekularformel |
C41H78O18P3S · 3Na |
Molekulargewicht |
1053 |
InChI |
InChI=1S/C41H81O18P3S.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(56-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-63-62(53,54)59-39-36(44)37(45)40(57-60(47,48)49)41(38(39)46)58-61(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,5 |
InChI-Schlüssel |
XQFQLAFLVORSMU-QOGYVIGCSA-K |
SMILES |
O[C@@H]1[C@@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@@H](O)[C@H]1OP([O-])(SCC(OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Synonyme |
DOsPI-3,4-P2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



